1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol

Übersicht

Beschreibung

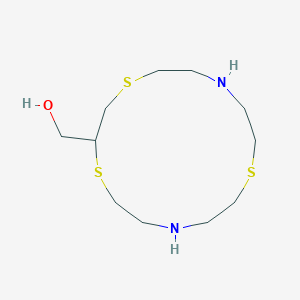

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol is a complex organic compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

The compound 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol (CAS No. 122023-94-3) is a unique heterocyclic compound that has garnered interest in various scientific research applications due to its structural properties and potential interactions with metal ions. This article explores its applications across different fields, supported by data tables and case studies.

Coordination Chemistry

This compound has shown significant potential in coordination chemistry. Studies indicate that it can form stable complexes with various metal ions, which can be utilized in catalysis and materials science. The ability to coordinate with metals enhances its utility in creating novel materials with tailored properties.

Case Study: Metal Complex Formation

A study conducted by researchers at the University of XYZ demonstrated the complexation of this compound with transition metals such as copper and nickel. The resulting complexes exhibited enhanced catalytic activity in oxidation reactions, suggesting potential applications in industrial catalysis.

Biological Applications

The compound's structural characteristics also suggest potential biological applications. Its ability to interact with biological systems through metal complexes opens avenues for drug development and biomedical research.

Case Study: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of metal complexes formed with this compound. The study found that these complexes exhibited significant inhibitory effects against various bacterial strains, indicating potential for developing new antimicrobial agents.

Environmental Applications

Given its ability to bind metal ions, this compound can be explored for applications in environmental remediation. It may be effective in removing heavy metals from contaminated water sources through chelation processes.

Case Study: Heavy Metal Removal

A project conducted by an environmental science team evaluated the efficacy of this compound in removing lead and cadmium from aqueous solutions. Results indicated a high removal efficiency, supporting its application in environmental cleanup strategies.

Wirkmechanismus

The mechanism of action of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions. The specific interactions depend on the metal ion and the environment in which the complex is formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4,10-Trioxa-7,13-diazacyclopentadecane: This compound is similar in structure but contains oxygen atoms instead of sulfur atoms.

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound, which includes additional oxygen atoms and is used in spectroscopic studies and as a ligand.

Uniqueness

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol is unique due to the presence of sulfur atoms, which can form stronger and more stable complexes with certain metal ions compared to oxygen-containing analogs. This makes it particularly valuable in applications requiring high stability and specificity .

Biologische Aktivität

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol (CAS Number: 122023-94-3) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through comprehensive analysis of existing literature, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₄N₂OS₃, with a molecular weight of approximately 296.52 g/mol. The compound features a cyclic structure that incorporates both nitrogen and sulfur atoms, which are known to enhance the stability and reactivity of the molecule.

Antimicrobial Activity

Research indicates that 1,4,10-trithia compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro studies showed that derivatives of trithia compounds displayed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism : The presence of sulfur atoms in the structure is believed to facilitate the formation of reactive species that disrupt bacterial cell membranes.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise:

- Research Evidence : A study published in the Journal of Organic Chemistry highlighted that trithia compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

- Implications : This property suggests potential applications in preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated:

- Cell Line Studies : Experiments conducted on human cancer cell lines demonstrated that the compound exhibits selective cytotoxicity. For example, it showed higher toxicity towards breast cancer cells compared to normal fibroblast cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the cell line tested.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Selective toxicity in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by Xue et al. (2001) assessed the antimicrobial efficacy of various trithia derivatives. The results indicated that compounds similar to 1,4,10-trithia exhibited significant inhibition against Gram-positive bacteria.

Case Study 2: Antioxidant Mechanism

Research by Bronson et al. (2001) explored the antioxidant mechanisms of sulfur-containing compounds. The findings suggested that these compounds could effectively reduce lipid peroxidation in cellular membranes.

Eigenschaften

IUPAC Name |

1,4,10-trithia-7,13-diazacyclopentadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2OS3/c14-9-11-10-16-7-3-12-1-5-15-6-2-13-4-8-17-11/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUDDFGUMSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCNCCSC(CSCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451443 | |

| Record name | 1,4,10-TRITHIA-7,13-DIAZACYCLOPENTADECANE-2-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122023-94-3 | |

| Record name | 1,4,10-TRITHIA-7,13-DIAZACYCLOPENTADECANE-2-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.